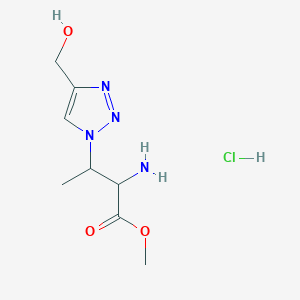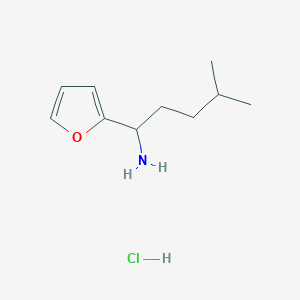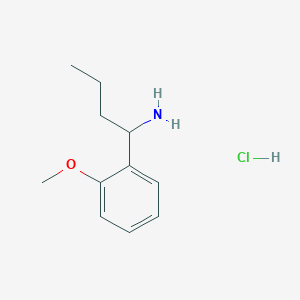
3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride
Descripción general
Descripción
3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride, also known as DMAPBHCl, is an organic compound commonly used in the synthesis of organic compounds. It is a white, crystalline solid with a molecular weight of 217.6 g/mol and a melting point of 180-183°C. DMAPBHCl is widely used in the pharmaceutical industry, as it is a versatile reagent for the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
Synthesis and Crystal Structures of Derivatives : Research has focused on synthesizing various derivatives of compounds similar to 3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride. For instance, Jebas et al. (2013) synthesized butyrate and 1,3-dioxane derivatives, characterizing their structures through spectroscopic techniques and X-ray diffraction (Jebas et al., 2013).
Structural and Conformational Study : Fernández et al. (1995) conducted a structural and conformational study of amides derived from a similar compound, 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine, revealing insights into the molecular conformations and characteristics (Fernández et al., 1995).
2. Catalysis and Reaction Studies
Aminocarbonylation Reactions : Wan et al. (2002) explored the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, which is relevant to the synthesis and applications of compounds like this compound (Wan et al., 2002).
Polymerization Studies : The work by Brown et al. (1998) on hydroboration studies with amine−borane adducts has relevance in the context of understanding the chemical behavior and potential applications of this compound in polymerization and catalysis (Brown et al., 1998).
3. Chemical Modifications and Biological Applications
Molecular Additions and Modifications : Research by Gurevich and Tebby (1995) on the alkylation of amines and phosphines using dimethyl 3-chloroprop-1-en-2-ylphosphonate demonstrates the potential for chemical modifications and applications of similar compounds (Gurevich & Tebby, 1995).
Synthesis of Polyesteramides : Fan et al. (2000) explored the synthesis of polyesteramides containing peptide linkages, which could be relevant for biomedical applications of this compound (Fan et al., 2000).
Propiedades
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSOZXLRFFDUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)



